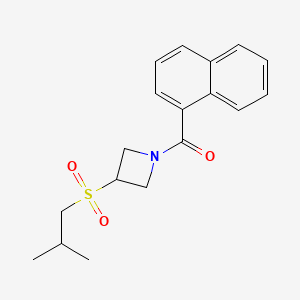
(3-(Isobutylsulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Isobutylsulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone, commonly known as IBN-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. IBN-1 is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease.
Aplicaciones Científicas De Investigación
Naphthalene Derivatives in Medicinal Chemistry
Naphthalene and its derivatives, including naphthoquinones, are recognized for their wide range of biological activities. These compounds exhibit antibacterial, antifungal, antiprotozoal, and anticancer properties, making them valuable in the development of new therapeutic agents. For instance, naphthalimide compounds, as a class of nitrogen-containing aromatic heterocycles, have shown extensive potential in medicinal applications. They interact with biological cations, anions, small molecules, and macromolecules via noncovalent bonds, demonstrating significant anticancer activity and entering clinical trials for cancer treatment (Huo-Hui Gong et al., 2016).
Antimicrobial and Anti-Infective Potential
The antimicrobial activity of naphthoquinones and their synthetic derivatives has been a subject of considerable interest. These compounds have been evaluated for their efficacy against a range of microbial pathogens, including bacteria and fungi, highlighting their potential as anti-infective agents. The structural modification of naphthoquinones can enhance their biological effects, improve solubility, and reduce undesirable side effects, offering a promising direction for the development of new chemotherapeutic agents against parasitic diseases (Eyra Ortiz-Pérez et al., 2021).
Role in Corrosion Inhibition
Another significant application of naphthalene derivatives is in the field of corrosion inhibition. Phthalocyanine and naphthalocyanine compounds, due to their strong chelating properties and extensive conjugated π-electron systems, act as excellent anticorrosive materials. They are effective in both aqueous and coating conditions for various metal/electrolyte systems, demonstrating the versatility and potential of naphthalene derivatives in industrial applications (C. Verma et al., 2021).
Propiedades
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13(2)12-23(21,22)15-10-19(11-15)18(20)17-9-5-7-14-6-3-4-8-16(14)17/h3-9,13,15H,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXZVGJRVRZIKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Isobutylsulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2357311.png)
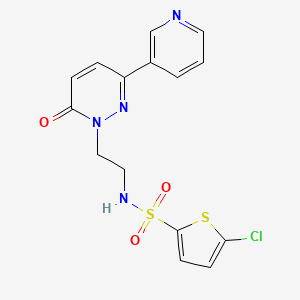
![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357315.png)
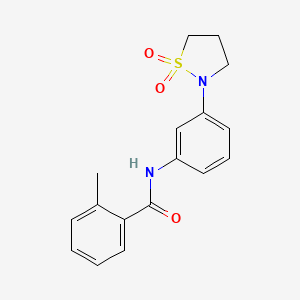
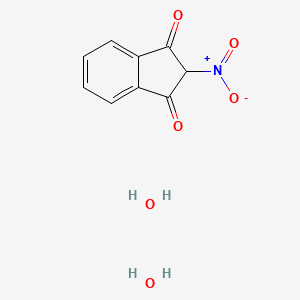
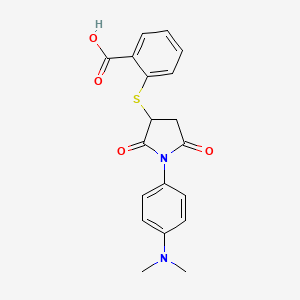
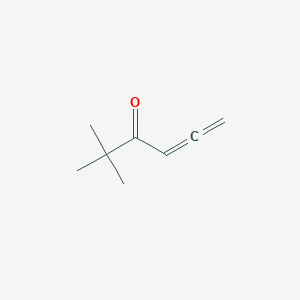
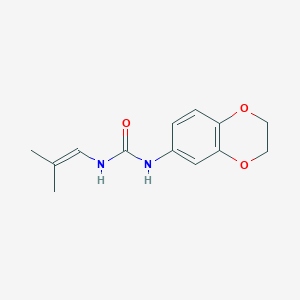
![1-(4-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2357329.png)
![5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357330.png)
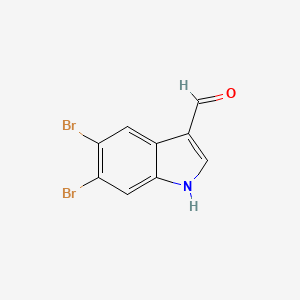
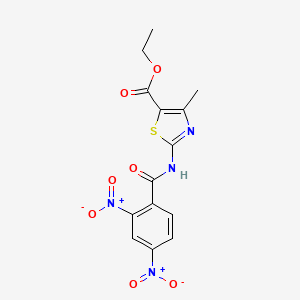
![3,4,5-triethoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2357334.png)